2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
Description
2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride (CAS: 1803584-54-4) is a bicyclic organic compound with a molecular formula of C₉H₁₈ClNO and a molecular weight of 191.7 g/mol. It features a bicyclo[2.2.1]heptane (norbornane) core substituted with a hydroxyl group and a 2-aminoethyl side chain, forming a hydrochloride salt. Key properties include:
Properties
IUPAC Name |
2-(2-aminoethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-4-3-9(11)6-7-1-2-8(9)5-7;/h7-8,11H,1-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTERBTGGWDONQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(CCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Diels-Alder Reaction
- Reactants : Cyclopentadiene and ethylene derivatives (e.g., 2-butene, crotonaldehyde).
- Conditions :
Method 2: Rearrangement of DA Adducts
- Example : DA adducts of 2,3-dimethyl-1,3-butadiene and methacrolein rearrange to bicyclo[2.2.1]heptanones under acidic conditions (HClO₄, 80°C).
- Key intermediate : Bicyclo[2.2.1]heptan-2-ol, synthesized via hydrogenation or reduction of ketones.
Introduction of the 2-Aminoethyl Group
Functionalization at the bridgehead position requires selective modification.
Method 1: Reductive Amination
- Steps :
- Oxidation : Convert bicyclo[2.2.1]heptan-2-ol to ketone (e.g., using Jones reagent).
- Condensation : React ketone with ethylamine or nitrile (e.g., via Strecker synthesis).
- Reduction : Reduce nitrile to amine using LiAlH₄.
- Example : Reduction of 2-cyanobicyclo[2.2.1]heptane yields 2-aminoethyl derivatives.
Method 2: Gabriel Synthesis
- Steps :
- Alkylation : Introduce phthalimide-protected ethyl group via SN2 reaction.
- Deprotection : Hydrazinolysis to release primary amine.
Hydrochloride Salt Formation
- Process : Treat the free amine with HCl gas or concentrated HCl in anhydrous ether.
- Isolation : Crystallization from ethanol/ether yields the hydrochloride salt.
Comparative Table of Synthetic Routes
Optimization Challenges
- Steric hindrance : Bulky bicyclic core complicates functionalization at bridgehead positions.
- Regioselectivity : DA reactions favor endo products, necessitating isomerization catalysts (e.g., SnCl₄) for exo derivatives.
- Scale-up : Hydrogenation steps require careful pressure control to avoid side reactions.
Analytical Validation
Chemical Reactions Analysis
2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, particularly in the context of neurotransmitter analogs.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride involves its interaction with various molecular targets. The aminoethyl group allows it to mimic certain neurotransmitters, potentially interacting with receptors in the nervous system. The bicyclic structure may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Table 1: Key Structural and Physical Properties
Physicochemical Properties
- Solubility: The target compound’s hydroxyl and ethylamine groups confer moderate polarity. In contrast, the acetic acid derivative (CID 19361928) with a carboxylic acid group (C₁₀H₁₇NO₂·HCl) is significantly more polar, enhancing aqueous solubility .
- Lipophilicity: The butylamino-substituted analogue (CAS 10038-73-0) exhibits higher lipophilicity (logP ~2.5 estimated) compared to the target compound (logP ~1.2) due to its longer alkyl chain .
- Stability : The trifluoromethyl group in CAS 247.6 g/mol compound () may improve resistance to oxidative metabolism, a critical factor in pharmaceutical applications .
Research and Application Insights
- Pharmaceutical Potential: The trifluoromethyl-substituted analogue () is a candidate for CNS drugs due to its enhanced blood-brain barrier penetration .
- Natural Derivatives : Bornylamine hydrochloride () is linked to terpene-based therapeutics, suggesting anti-inflammatory or antimicrobial applications .
- Analytical Utility : Collision cross-section data for CID 19361928 () supports its use in mass spectrometry-based metabolomics .
Biological Activity
2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its bicyclic structure, which contributes to its unique interactions with biological systems. The molecular formula is CHClNO, and it has a molecular weight of approximately 202.69 g/mol.
Research indicates that 2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride may interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its structural similarity to known neurotransmitter modulators suggests potential roles in modulating synaptic transmission and influencing mood-related disorders.
Pharmacological Effects
1. Neurotransmitter Modulation
Studies have shown that the compound can influence serotonin receptor activity, potentially leading to antidepressant-like effects. In vitro assays have demonstrated its ability to enhance serotonin levels in synaptic clefts, which may contribute to improved mood and anxiety responses.
2. Antagonistic Properties
The compound has been noted for its antagonistic effects on certain receptor types, including thromboxane A2 (TXA2) receptors, which are involved in platelet aggregation and vascular functions. This antagonism may have implications for cardiovascular health, particularly in conditions characterized by excessive platelet activation.
3. Analgesic Activity
Preliminary studies suggest that 2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride exhibits analgesic properties, making it a candidate for further exploration in pain management therapies.
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Neurotransmitter Modulation | Enhanced serotonin levels; potential antidepressant effects |
| Receptor Antagonism | Inhibition of TXA2 receptor; implications for cardiovascular health |
| Analgesic Activity | Evidence of pain relief in animal models; further studies needed |
Case Study: Antidepressant-Like Effects
A study conducted on animal models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors when compared to control groups receiving placebo treatment. Behavioral assays indicated increased locomotion and reduced immobility times in forced swim tests, suggesting enhanced mood states.
Case Study: Cardiovascular Implications
In vitro experiments involving human platelet samples revealed that 2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride effectively inhibited TXA2-mediated platelet aggregation at concentrations as low as 10 µM. This finding highlights the potential utility of the compound in managing thrombotic disorders.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride, and how can purity be validated?
- Synthesis : A common approach involves ring contraction of substituted bicyclo[2.2.1]heptan-2-ol precursors. For example, deamination of 1-amino-3,3-dimethyl-bicyclo[2.2.1]heptan-2-ol can yield structurally related bicyclic compounds via acid-catalyzed rearrangements .
- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column. Confirm purity ≥97% by comparing retention times against reference standards. Cross-validate with nuclear magnetic resonance (NMR; ¹H and ¹³C) to detect impurities such as unreacted amines or residual solvents .
Q. How should solubility and stability be assessed for this compound in aqueous and organic solvents?
- Solubility Testing : Prepare saturated solutions in water, ethanol, DMSO, and dichloromethane. Centrifuge at 10,000 rpm for 10 min and quantify dissolved compound via gravimetric analysis or UV-Vis spectroscopy (if chromophores are present).
- Stability : Conduct accelerated stability studies at 25°C, 40°C, and 60°C over 30 days. Monitor degradation via HPLC and track pH changes in aqueous buffers. The aminoethyl group may hydrolyze under acidic conditions, necessitating neutral pH storage .
Q. What spectroscopic techniques are critical for characterizing its molecular structure?
- NMR : ¹H NMR in D2O or DMSO-d6 will resolve signals for the bicyclic framework (δ 1.2–2.8 ppm) and aminoethyl protons (δ 2.9–3.5 ppm). ¹³C NMR confirms quaternary carbons in the bicyclo system.
- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion [M+H]⁺ (calculated m/z for C₉H₁₇ClNO: ~214.6). High-resolution MS (HRMS) validates the empirical formula .
Advanced Research Questions
Q. How does stereochemistry at the bicyclo[2.2.1]heptane core influence biological or catalytic activity?
- Stereochemical Analysis : Use X-ray crystallography to resolve absolute configuration. For example, rac-(1R,2R,4S)-stereoisomers may exhibit distinct binding affinities in enzyme inhibition assays compared to enantiomers .
- Activity Testing : Compare IC₅₀ values of stereoisomers in receptor-binding assays (e.g., GPCR targets). Computational docking (AutoDock Vina) can predict steric clashes or hydrogen-bonding differences .
Q. What strategies resolve contradictions in reactivity data between this compound and its structural analogs?
- Controlled Reactivity Studies : Perform kinetic analyses under varying temperatures and solvents. For example, aminoethyl derivatives may show divergent nucleophilic reactivity in SN2 reactions compared to non-bicyclic amines due to steric hindrance .
- Data Reconciliation : Use multivariate regression to isolate variables (e.g., solvent polarity, substituent effects). Cross-reference with databases like NIST Chemistry WebBook for thermodynamic parameters .
Q. How can chiral separation be optimized for enantiomers of this compound?
- Chromatographic Methods : Employ chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol (80:20) mobile phase. Adjust flow rate (1.0 mL/min) and column temperature (25°C) to achieve baseline separation (α > 1.5).
- Alternative Approaches : Enzymatic resolution using lipases (e.g., Candida antarctica) in organic-aqueous biphasic systems can selectively hydrolyze one enantiomer .
Methodological Notes
- Synthesis Optimization : For scale-up, replace batch reactors with continuous flow systems to enhance yield and reduce side reactions (e.g., overalkylation) .
- Safety Protocols : Handle hydrochloride salts in fume hoods due to potential HCl release. Use PPE (gloves, goggles) and neutralize waste with sodium bicarbonate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
